molecular formula C19H16F3N3O3 B15218087 N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-phenylacetamide CAS No. 848027-36-1

N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-phenylacetamide

Katalognummer: B15218087
CAS-Nummer: 848027-36-1
Molekulargewicht: 391.3 g/mol
InChI-Schlüssel: DTLXHFHKMMDKKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the quinazolinone family, characterized by a bicyclic core (quinazolin-4(3H)-one) substituted with a 2-ethyl group, an 8-(trifluoromethoxy) moiety, and a 2-phenylacetamide side chain at the N3 position. The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, which may influence pharmacokinetics .

Eigenschaften

CAS-Nummer

848027-36-1

Molekularformel

C19H16F3N3O3

Molekulargewicht

391.3 g/mol

IUPAC-Name

N-[2-ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3-yl]-2-phenylacetamide

InChI

InChI=1S/C19H16F3N3O3/c1-2-15-23-17-13(9-6-10-14(17)28-19(20,21)22)18(27)25(15)24-16(26)11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,24,26)

InChI-Schlüssel

DTLXHFHKMMDKKL-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC2=C(C=CC=C2OC(F)(F)F)C(=O)N1NC(=O)CC3=CC=CC=C3

Herkunft des Produkts

United States

Biologische Aktivität

N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-phenylacetamide is a synthetic compound with a complex molecular structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for its diverse biological activities. Its molecular formula is C19H15F4N3O3C_{19}H_{15}F_4N_3O_3, with a molecular weight of approximately 409.33 g/mol. The presence of the trifluoromethoxy group and the ethyl side chain are significant for its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC19H15F4N3O3C_{19}H_{15}F_4N_3O_3
Molecular Weight409.33 g/mol
LogP3.9589
PSA (Polar Surface Area)76.71 Ų

Research indicates that quinazoline derivatives, including N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-phenylacetamide, exhibit various biological activities such as:

  • Antimicrobial Activity : Compounds similar to this structure have shown moderate to good antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi .
  • Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against cancer cell lines, notably the MCF-7 breast cancer cell line .
  • Enzyme Inhibition : The compound may inhibit certain enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of quinazoline derivatives on various cancer cell lines, finding that structural modifications significantly influenced their potency. The compound's ability to induce apoptosis in cancer cells was highlighted, suggesting its potential as an anticancer agent .
  • Enzyme Interaction Studies :
    • Molecular docking studies revealed that the trifluoromethoxy group enhances binding affinity to target proteins, which could explain the observed biological activities. For instance, interactions with COX enzymes were characterized by hydrogen bonding and halogen bonding due to the electron-withdrawing nature of fluorine atoms .
  • Antimicrobial Screening :
    • In tests against multiple bacterial strains, compounds with similar structural features demonstrated effective minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL, indicating significant antimicrobial potential .

Wissenschaftliche Forschungsanwendungen

N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-phenylacetamide is a synthetic organic compound with a quinazoline core and a trifluoromethoxy group that enhances its chemical properties. It has a molecular weight of approximately 391.3 g/mol and the molecular formula C19H16F3N3O3C_{19}H_{16}F_3N_3O_3. This compound is mainly used in research, especially in medicinal chemistry and pharmacology, because of its potential therapeutic uses.

Reactivity and Synthesis
The chemical reactivity of N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(4-fluorophenyl)acetamide is due to its multiple functional groups. The quinazoline ring can undergo different transformations:

  • Alkylation
  • Acylation
  • Condensation

These reactions are important for the compound's synthesis and modification in drug development. The synthesis of N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(4-fluorophenyl)acetamide typically involves several steps:

  • Condensation: Combining smaller molecules to form the quinazoline core.
  • Substitution Reactions: Introducing the trifluoromethoxy group and other functional groups.
  • Cyclization: Forming the final quinazoline ring structure.

These methods show the versatility needed in synthetic organic chemistry to make complex molecules like this.

Potential Applications
N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(4-fluorophenyl)acetamide has potential applications in:

  • Drug Discovery
  • Material Science
  • Agrochemical Research

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

A comparative analysis of structurally related quinazolinone derivatives is provided below, focusing on substituents, synthesis, bioactivity, and safety.

2.1 Structural Analogues
Compound Name Substituents (Position) Key Structural Differences Synthesis Method Bioactivity Safety Profile
Target Compound 2-Ethyl, 8-(trifluoromethoxy), N3-(2-phenylacetamide) Unique trifluoromethoxy group at C8; ethyl at C2 Not explicitly described in evidence, but likely involves chloroacetylation and amine coupling (analogous to ) Presumed CNS/anticancer activity (based on structural analogs) High toxicity; requires strict handling (corrosive, toxic)
7d (Molecules 2008) 3-Chloro, 2-(phenoxymethyl) Chloroacetamide side chain; phenoxymethyl at C2 Reaction of chloroacetyl chloride with quinazolinone precursors Not specified Likely moderate toxicity (chlorinated groups)
8a (Molecules 2008) 2-(Phenoxymethyl), N3-(2-(4-(2-chlorophenyl)piperazinyl)acetamide) Piperazine-linked acetamide; chlorophenyl moiety Reflux with secondary amines (e.g., 2-chlorophenylpiperazine) Anticonvulsant activity demonstrated Moderate to high toxicity (piperazine derivatives)
4a (Leukemia Study 2022) 8-Methoxy, 2-(ethylthio), N-phenylacetamide Methoxy at C8; ethylthio linkage Reaction of sulfonamide intermediates with chloroacetamides Antileukemic (Jurkat/THP-1 cells) High cytotoxicity (specific to cancer cells)
2.3 Bioactivity
  • Analogues :
    • 8a exhibited anticonvulsant activity in preclinical models .
    • 4a/4d showed potent antileukemic effects (IC50 < 10 μM in Jurkat/THP-1 cells) .

Key Differentiators

  • Ethyl vs. Phenoxymethyl at C2: The 2-ethyl group may reduce steric hindrance compared to bulkier phenoxymethyl groups (e.g., 7d), improving target binding.
  • Safety Profile : The target compound’s hazards (e.g., corrosion, toxicity) exceed those of simpler derivatives like 7d , necessitating specialized handling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.